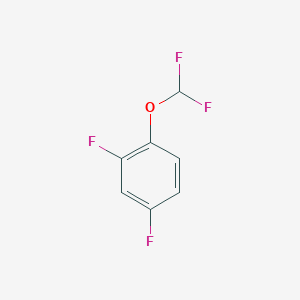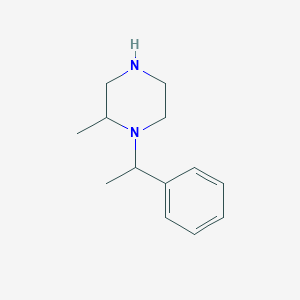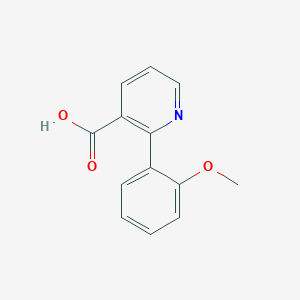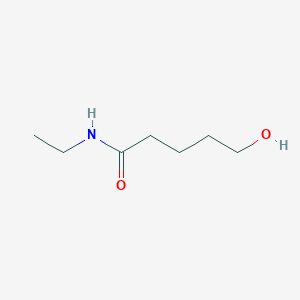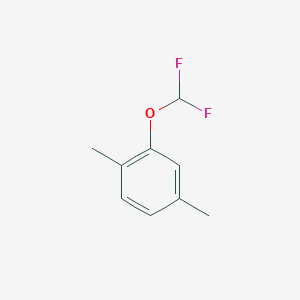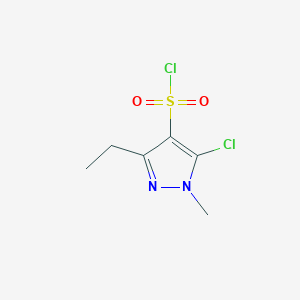![molecular formula C13H15BrO3 B3092276 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226383-83-0](/img/structure/B3092276.png)
2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Descripción general
Descripción
2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a tetrahydropyran ring and an acetic acid moiety
Mecanismo De Acción
Target of Action
The primary target of 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins . This suggests that the compound may interact with ion channels or transporters involved in maintaining membrane potential.
Mode of Action
The compound causes a depolarization effect on the transmembrane potential difference of its target cells . This means it disrupts the balance of ions across the cell membrane, altering the electrical charge difference between the inside and outside of the cell. This can affect various cellular processes, including signal transduction and the activity of ion-dependent enzymes.
Result of Action
The compound’s action results in a growth inhibitory effect . By causing depolarization of the transmembrane potential, it may disrupt normal cellular functions and growth processes. This could potentially be leveraged for applications in growth regulation or as a research tool for studying membrane dynamics and ion transport.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can be achieved through a multi-step process. One common method involves the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid . This intermediate is then subjected to a series of reactions to introduce the tetrahydropyran ring and the acetic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions followed by purification steps such as crystallization or distillation to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Esterification: The acetic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to remove the bromine atom or to modify the tetrahydropyran ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Esterification: Formation of esters with various alcohols.
Reduction: Formation of de-brominated or modified tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: Investigated for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Lacks the tetrahydropyran ring, making it less complex and potentially less versatile.
2-(4-Bromophenoxy)tetrahydropyran: Similar structure but with an ether linkage instead of an acetic acid group.
4-Bromo-1,2-diphenylethane: Contains a bromine atom and phenyl rings but lacks the tetrahydropyran and acetic acid functionalities.
Uniqueness
2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is unique due to the combination of its bromophenyl, tetrahydropyran, and acetic acid moieties
Propiedades
IUPAC Name |
2-[4-(4-bromophenyl)oxan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-3-1-10(2-4-11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPKEGBGYCDIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[(2-methylphenyl)methyl]piperazine](/img/structure/B3092199.png)

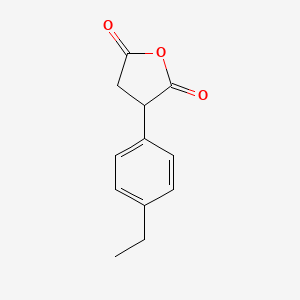
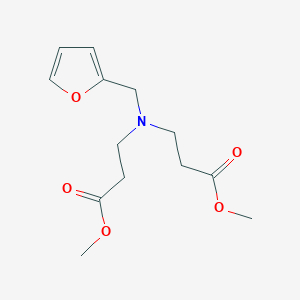
![8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3092219.png)

![2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092230.png)
